4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE
Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety fused to a pyrimidine ring, with a piperidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. One common route might include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling Reactions: The benzodioxole and pyrimidine intermediates can be coupled using palladium-catalyzed cross-coupling reactions.
Piperidine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in π-π stacking interactions, while the piperidine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)PYRIMIDINE: Similar structure but with a morpholine ring instead of piperidine.
4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PYRROLIDIN-1-YL)PYRIMIDINE: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
The unique combination of the benzodioxole, pyrimidine, and piperidine moieties in 4-(2H-1,3-BENZODIOXOL-5-YL)-2-(PIPERIDIN-1-YL)PYRIMIDINE may confer distinct pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-piperidin-1-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-8-19(9-3-1)16-17-7-6-13(18-16)12-4-5-14-15(10-12)21-11-20-14/h4-7,10H,1-3,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQVKMIREFBADY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.